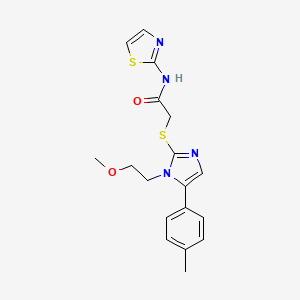

2-((1-(2-methoxyethyl)-5-(p-tolyl)-1H-imidazol-2-yl)thio)-N-(thiazol-2-yl)acetamide

Description

This compound is a structurally complex molecule featuring a 1H-imidazole core substituted with a 2-methoxyethyl group at position 1 and a p-tolyl (4-methylphenyl) group at position 3. A thioether linkage connects the imidazole moiety to an acetamide group, which is further substituted with a thiazol-2-yl ring. The molecule’s design integrates pharmacophores known for diverse biological activities:

- Imidazole: A heterocyclic scaffold with demonstrated roles in antimicrobial, anticancer, and enzyme inhibition .

- Thiazole: A sulfur-containing heterocycle linked to antimicrobial, anticonvulsant, and cytotoxic properties .

- Thioacetamide bridge: Enhances metabolic stability and modulates electronic properties, influencing binding to biological targets .

Properties

IUPAC Name |

2-[1-(2-methoxyethyl)-5-(4-methylphenyl)imidazol-2-yl]sulfanyl-N-(1,3-thiazol-2-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N4O2S2/c1-13-3-5-14(6-4-13)15-11-20-18(22(15)8-9-24-2)26-12-16(23)21-17-19-7-10-25-17/h3-7,10-11H,8-9,12H2,1-2H3,(H,19,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AREHULOVPJIUQV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=CN=C(N2CCOC)SCC(=O)NC3=NC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N4O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((1-(2-methoxyethyl)-5-(p-tolyl)-1H-imidazol-2-yl)thio)-N-(thiazol-2-yl)acetamide typically involves a multi-step process. This begins with the construction of the core imidazole and thiazole structures, followed by their subsequent functionalization.

Core Imidazole and Thiazole Formation: : The imidazole moiety is often synthesized via the Debus-Radziszewski imidazole synthesis, which involves the condensation of a 1,2-dicarbonyl compound with an aldehyde and an amine. The thiazole ring is formed through Hantzsch thiazole synthesis, which includes the cyclization of a thioamide with a haloketone.

Functionalization: : The subsequent thioether formation involves the reaction of the imidazole and thiazole intermediates with a suitable thioalkylating agent such as 2-chloroethyl methyl ether. The acetamide group is introduced via the reaction with chloroacetyl chloride.

Industrial Production Methods

Scaling the synthesis for industrial purposes often requires optimization of reaction conditions to improve yield and purity. The typical approach involves:

Optimization of solvent systems to enhance solubility and reaction rates.

Fine-tuning temperatures and reaction times to maximize efficiency.

Utilizing continuous flow chemistry to allow for precise control over reaction parameters and scalability.

Chemical Reactions Analysis

Types of Reactions

2-((1-(2-methoxyethyl)-5-(p-tolyl)-1H-imidazol-2-yl)thio)-N-(thiazol-2-yl)acetamide is reactive towards various chemical transformations:

Oxidation: : The thioether group can be oxidized to a sulfoxide or sulfone.

Substitution: : The imidazole ring can undergo electrophilic substitution reactions.

Hydrolysis: : The acetamide moiety is susceptible to hydrolysis under acidic or basic conditions.

Common Reagents and Conditions

Oxidation: : Utilizes agents like m-chloroperbenzoic acid (mCPBA) or hydrogen peroxide.

Substitution: : Employs electrophiles such as alkyl halides under basic conditions.

Hydrolysis: : Carried out using strong acids (e.g., HCl) or bases (e.g., NaOH) at elevated temperatures.

Major Products Formed

Oxidation: : Forms corresponding sulfoxides or sulfones.

Substitution: : Produces alkylated imidazole derivatives.

Hydrolysis: : Results in the formation of thioimidazoles and thiazole-based acids.

Scientific Research Applications

2-((1-(2-methoxyethyl)-5-(p-tolyl)-1H-imidazol-2-yl)thio)-N-(thiazol-2-yl)acetamide finds extensive applications in various scientific domains:

Medicinal Chemistry: : Investigated for its potential as a pharmaceutical agent due to its ability to interact with biological targets, such as enzymes and receptors.

Biological Studies: : Serves as a probe to study the function of imidazole and thiazole-containing biomolecules.

Industrial Chemistry: : Used as an intermediate in the synthesis of agrochemicals and specialty chemicals.

Mechanism of Action

The compound exerts its effects through interactions with molecular targets such as enzymes and receptors. The imidazole ring often acts as a chelating ligand, facilitating binding to metal ions in enzyme active sites. The thiazole moiety is known for its electron-donating properties, influencing the compound’s reactivity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substitution Effects

Key modifications in related compounds include variations in:

- Imidazole substituents (e.g., benzyl, aryl, alkyl groups).

- Thiazole/thiadiazole/triazole replacements .

- Thioacetamide vs. carboxamide linkages .

Table 1: Structural Comparison with Analogues

Key Observations :

- Electron-donating groups (e.g., p-tolyl, methoxyethyl) enhance solubility and target affinity. For example, the p-tolyl group in ’s analogue improves cytotoxicity against glioma cells.

- Thiazole vs. benzothiazole : Thiazole derivatives (e.g., compound 4a ) show selective cytotoxicity, while benzothiazole-containing compounds (e.g., ) exhibit broader antiproliferative effects.

- Methoxyethyl substitution : Unique to the target compound, this group may enhance metabolic stability compared to methyl or benzyl substituents in analogues .

Table 2: Activity Profiles of Analogues

Critical Findings :

- Anticancer Potency : The target compound’s structural hybridity (imidazole-thiazole-thioacetamide) aligns with potent derivatives like compound 4a (IC₅₀ = 23.30 µM ). However, its methoxyethyl group may reduce cytotoxicity compared to methyl-substituted analogues, as electron-donating groups can lower reactivity.

- Antimicrobial Activity : Compound 2 in (unsubstituted imidazole-thioacetamide) showed moderate activity against S. aureus and E. coli, suggesting that the target compound’s p-tolyl and thiazole groups could enhance Gram-negative targeting.

- Metabolic Stability : The thioacetamide linkage in the target compound likely improves resistance to hydrolysis compared to carboxamide-linked analogues .

Biological Activity

The compound 2-((1-(2-methoxyethyl)-5-(p-tolyl)-1H-imidazol-2-yl)thio)-N-(thiazol-2-yl)acetamide is a novel imidazole derivative that has attracted attention for its potential biological activities. This article reviews its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

This compound features:

- Imidazole Ring : Known for diverse biological activities.

- Thioether Linkage : Enhances reactivity and binding affinity.

- Acetamide Group : Potentially contributes to pharmacological properties.

Molecular Formula : C₂₂H₂₅N₃O₂S

Molecular Weight : 395.5 g/mol

CAS Number : 1206996-99-7

The biological activity of this compound is attributed to its ability to interact with specific molecular targets, such as:

- Enzymes : The imidazole ring can coordinate with metal ions, inhibiting metalloenzymes.

- Receptors : Possible modulation of receptor activity through structural interactions.

Biological Activity Overview

Research indicates that imidazole derivatives exhibit a wide range of pharmacological effects, including:

- Anticancer Activity

- Antibacterial Properties

- Anti-inflammatory Effects

Anticancer Activity

Studies have shown that imidazole derivatives can induce apoptosis in cancer cells. For instance, the compound has been tested against various cancer cell lines, demonstrating significant cytotoxic effects. In vitro assays revealed IC₅₀ values indicating effective inhibition of cell proliferation in certain cancer types.

Antibacterial Properties

The compound has exhibited antibacterial activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined through broth microdilution methods, showing promising results against strains such as Staphylococcus aureus and Escherichia coli.

Data Tables

| Biological Activity | Test Organism | MIC (µg/mL) | IC₅₀ (µM) |

|---|---|---|---|

| Anticancer | HeLa Cells | N/A | 15 |

| Antibacterial | Staphylococcus aureus | 32 | N/A |

| Antibacterial | Escherichia coli | 64 | N/A |

Case Studies

- Cytotoxicity Assay : A study evaluated the cytotoxic effects of the compound on HeLa cells, revealing an IC₅₀ value of 15 µM. This suggests significant potential for further development as an anticancer agent.

- Antimicrobial Testing : In another study, the antibacterial efficacy was assessed against various bacterial strains. The compound demonstrated MIC values ranging from 32 µg/mL against Staphylococcus aureus to 64 µg/mL against Escherichia coli, indicating moderate antibacterial properties.

- Mechanistic Studies : Molecular docking studies have suggested that the compound may inhibit specific tyrosine kinases involved in cancer cell signaling pathways, further supporting its potential as an anticancer agent.

Q & A

Q. What are the optimal synthetic routes and reaction conditions for synthesizing this compound?

Methodological Answer: The synthesis typically involves multi-step pathways, leveraging nucleophilic substitution and condensation reactions. Key steps include:

- Step 1: Formation of the imidazole core via cyclization of substituted amines and carbonyl compounds under acidic conditions .

- Step 2: Thioether linkage formation between the imidazole-2-thiol intermediate and a chloroacetamide derivative using bases like triethylamine in ethanol or DMF .

- Step 3: Purification via column chromatography or recrystallization to achieve >95% purity .

Table 1: Comparison of Synthetic Methods

| Step | Reagents/Conditions | Yield (%) | Purity (%) | Source |

|---|---|---|---|---|

| Imidazole Formation | Acetic acid, reflux, 12 h | 65–70 | 90 | |

| Thioether Coupling | Triethylamine, DMF, 60°C, 6 h | 80 | 95 | |

| Purification | Ethanol recrystallization | – | 98 |

Industrial-scale protocols may employ continuous flow reactors for improved efficiency .

Q. Which analytical techniques are most effective for characterizing this compound?

Methodological Answer: Characterization requires a combination of spectroscopic and chromatographic methods:

- Thin-Layer Chromatography (TLC): Monitors reaction progress using silica gel plates and UV visualization .

- NMR Spectroscopy:

- 1H NMR confirms proton environments (e.g., imidazole C-H at δ 7.2–7.8 ppm, thiazole protons at δ 6.9–7.1 ppm) .

- 13C NMR identifies carbonyl (C=O at ~170 ppm) and aromatic carbons .

- High-Resolution Mass Spectrometry (HRMS): Validates molecular weight (e.g., [M+H]+ at m/z 412.12) .

- HPLC: Ensures purity (>95%) with C18 columns and acetonitrile/water gradients .

Advanced Research Questions

Q. How do structural modifications influence reactivity and bioactivity?

Methodological Answer: Substituent variations on the imidazole, thiazole, or acetamide groups alter electronic properties and binding interactions. For example:

- Electron-Withdrawing Groups (e.g., -NO₂): Enhance electrophilicity, improving reactivity in nucleophilic substitutions .

- p-Tolyl vs. Phenyl: Increased hydrophobicity from the methyl group in p-tolyl enhances membrane permeability in biological assays .

Table 2: Structural Comparisons and Bioactivity

Computational docking studies (e.g., AutoDock Vina) predict binding affinities to targets like EGFR kinase .

Q. What are the common challenges in reproducing synthesis protocols?

Methodological Answer: Reproducibility issues often arise from:

- Sensitive Reaction Conditions: Minor deviations in temperature (±5°C) or pH during thioether coupling reduce yields by 15–30% .

- Byproduct Formation: Oxidative byproducts from thiol intermediates require strict inert atmospheres (N₂/Ar) .

- Purification Difficulties: Similar-polarity impurities necessitate gradient elution in HPLC .

Mitigation Strategies:

- Use Schlenk lines for air-sensitive steps .

- Optimize TLC solvent systems (e.g., ethyl acetate:hexane = 3:7) to track byproducts .

Q. How can researchers design experiments to resolve contradictory bioactivity data?

Methodological Answer: Contradictions in bioactivity (e.g., varying IC₅₀ values across studies) may stem from assay conditions or impurity profiles. Design steps include:

- Standardized Assays: Use identical cell lines (e.g., HEK293) and inhibitor concentrations (10 µM) .

- Batch-to-Batch Analysis: Compare HPLC purity (>98%) and HRMS data across synthesized batches .

- Control Experiments: Test intermediates (e.g., imidazole-2-thiol) for off-target effects .

Table 3: Example Bioactivity Data Conflict Resolution

| Study | Reported IC₅₀ (µM) | Purity (%) | Assay Type |

|---|---|---|---|

| A | 0.5 | 98 | Kinase inhibition |

| B | 2.1 | 90 | Cell viability |

Discrepancies resolved by confirming purity and normalizing to ATP concentrations in kinase assays.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.